
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a butyric acid moiety attached to an isoquinoline ring system, which is further substituted with methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of Butyric Acid Moiety: The butyric acid moiety can be introduced through a condensation reaction between the isoquinoline derivative and a butyric acid derivative, such as butyryl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isoquinoline nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Research indicates that derivatives of isoquinoline compounds, including 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid, exhibit significant neuropharmacological activities. These compounds have been evaluated for their effects on various neurotransmitter systems:
- Serotonin Receptors : Compounds similar to this isoquinoline derivative have shown affinity for serotonin receptors (5-HT1A, 5-HT6, and 5-HT7) which are crucial in the treatment of mood disorders and anxiety .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that isoquinoline derivatives could inhibit the proliferation of acute leukemia cells. The specific compound's ability to down-regulate key signaling pathways involved in cell growth presents a promising avenue for cancer therapy:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MV4-11 (acute biphenotypic leukemia) | 0.3 |
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-y) | MOLM13 (acute monocytic leukemia) | 1.2 |
These results indicate that this compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play a role in various physiological processes including inflammation and cellular signaling:
Case Study 1: Neuropharmacological Evaluation
A study conducted by Zagórska et al. synthesized several isoquinoline derivatives and evaluated their binding affinity to serotonin receptors. The results indicated that modifications to the isoquinoline core significantly influenced receptor binding profiles and could lead to the development of novel antidepressants .
Case Study 2: Anticancer Activity Assessment
In vitro tests on acute leukemia cell lines demonstrated that the isoquinoline derivative effectively inhibited cell proliferation at low concentrations. This suggests its potential as a therapeutic agent in hematological malignancies .
Wirkmechanismus
The mechanism of action of 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.
4-[(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one: Contains a benzopyran moiety instead of butyric acid.
Uniqueness
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid is unique due to its specific substitution pattern and the presence of both isoquinoline and butyric acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biologische Aktivität
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid (CAS No. 842955-83-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 842955-83-3
Structural Characteristics
The compound features a butyric acid moiety linked to a dimethoxy-substituted isoquinoline structure, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of the isoquinoline structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Antitumor Effects : Some studies suggest that derivatives of isoquinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective potential, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.
In Vitro Studies
In vitro studies on related compounds have demonstrated significant effects on various cancer cell lines. For example, compounds with similar structures were tested against CCRF-CEM leukemia cells, showing varying degrees of cytotoxicity with IC50 values reflecting their potency .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | CCRF-CEM | >20 |
Compound B | CCRF-CEM | 6.7 |
In Vivo Studies
In vivo studies involving related isoquinoline derivatives have shown promising results in animal models. For instance, treatment with certain isoquinoline-based compounds resulted in reduced tumor growth and improved survival rates in mice with induced tumors .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a structurally similar compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings showed that these compounds could reduce neuronal death and improve cognitive function in treated animals .
Eigenschaften
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-10-5-6-16(14(17)3-4-15(18)19)9-11(10)8-13(12)21-2/h7-8H,3-6,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJSJDCZIDPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.